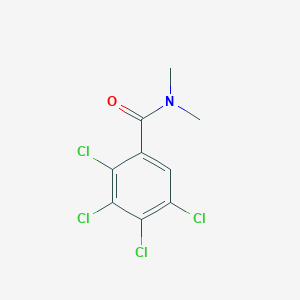

2,3,4,5-tetrachloro-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

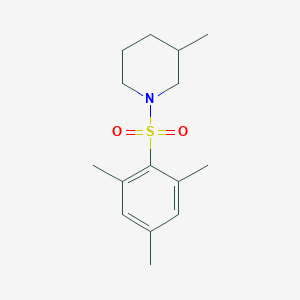

2,3,4,5-tetrachloro-N,N-dimethylbenzamide, also known as TCDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCDMB is a white crystalline solid that is soluble in organic solvents and has a melting point of 174-175°C.

Mechanism of Action

2,3,4,5-tetrachloro-N,N-dimethylbenzamide inhibits photosynthesis in plants by interfering with the electron transport chain in chloroplasts. It does this by binding to the QB protein, which is involved in the transfer of electrons from photosystem II to photosystem I. This results in a disruption of the normal flow of electrons, leading to a decrease in ATP production and ultimately, plant death.

Biochemical and Physiological Effects:

2,3,4,5-tetrachloro-N,N-dimethylbenzamide has been shown to have low toxicity in mammals and is rapidly metabolized and excreted. However, it can cause skin irritation and eye damage upon contact. In plants, 2,3,4,5-tetrachloro-N,N-dimethylbenzamide causes chlorosis and necrosis, leading to a reduction in biomass and yield.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,4,5-tetrachloro-N,N-dimethylbenzamide in lab experiments is its high purity and stability. It can be easily synthesized and is readily available. However, one limitation is its potential toxicity to laboratory personnel, which requires proper handling and disposal procedures.

Future Directions

Future research on 2,3,4,5-tetrachloro-N,N-dimethylbenzamide could focus on its potential use as a selective herbicide, as well as its effects on non-target organisms in the environment. Additionally, further studies could investigate its potential as an antimicrobial agent and corrosion inhibitor in various industrial applications.

Synthesis Methods

2,3,4,5-tetrachloro-N,N-dimethylbenzamide can be synthesized through a multi-step process starting from 2,3,4,5-tetrachlorobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with dimethylamine to produce 2,3,4,5-tetrachloro-N,N-dimethylbenzamide.

Scientific Research Applications

2,3,4,5-tetrachloro-N,N-dimethylbenzamide has been studied extensively for its potential use as a herbicide due to its ability to inhibit photosynthesis in plants. It has also been investigated for its antimicrobial properties and has shown promising results against various bacterial strains. Additionally, 2,3,4,5-tetrachloro-N,N-dimethylbenzamide has been explored for its potential use as a corrosion inhibitor in metal alloys.

properties

Product Name |

2,3,4,5-tetrachloro-N,N-dimethylbenzamide |

|---|---|

Molecular Formula |

C9H7Cl4NO |

Molecular Weight |

287 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H7Cl4NO/c1-14(2)9(15)4-3-5(10)7(12)8(13)6(4)11/h3H,1-2H3 |

InChI Key |

GMAWQPVRCKQIOR-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)

![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)

![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)

![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)

![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)

![1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)

![2-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B273999.png)